Cas no 1888851-18-0 (5-methoxy-2-(piperidin-3-yl)methylpyridine)

5-methoxy-2-(piperidin-3-yl)methylpyridine is a versatile organic compound with a 5-methoxy substituent and a piperidin-3-yl group attached to a pyridine ring. It exhibits potent biological activity and is widely utilized in pharmaceutical research for its structural diversity and potential in drug discovery. This compound offers excellent solubility in various organic solvents, facilitating its use in synthetic routes and biological assays. Its unique structure enables the exploration of diverse pharmacophoric properties, making it a valuable tool in medicinal chemistry.
5-methoxy-2-(piperidin-3-yl)methylpyridine structure
1888851-18-0 structure
商品名:5-methoxy-2-(piperidin-3-yl)methylpyridine
CAS番号:1888851-18-0
MF:C12H18N2O
メガワット:206.284122943878
CID:6585226
PubChem ID:115009093

5-methoxy-2-(piperidin-3-yl)methylpyridine 化学的及び物理的性質

名前と識別子

    • 5-methoxy-2-(piperidin-3-yl)methylpyridine
    • Pyridine, 5-methoxy-2-(3-piperidinylmethyl)-
    • 5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
    • EN300-1814709
    • 1888851-18-0
    • インチ: 1S/C12H18N2O/c1-15-12-5-4-11(14-9-12)7-10-3-2-6-13-8-10/h4-5,9-10,13H,2-3,6-8H2,1H3
    • InChIKey: XIEXCGXENVKCRB-UHFFFAOYSA-N
    • ほほえんだ: C1(CC2CCCNC2)=NC=C(OC)C=C1

計算された属性

  • せいみつぶんしりょう: 206.141913202g/mol
  • どういたいしつりょう: 206.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

  • 密度みつど: 1.041±0.06 g/cm3(Predicted)
  • ふってん: 323.2±22.0 °C(Predicted)
  • 酸性度係数(pKa): 10.04±0.10(Predicted)

5-methoxy-2-(piperidin-3-yl)methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1814709-1.0g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
1g
$1485.0 2023-05-23
Enamine
EN300-1814709-0.25g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
0.25g
$1104.0 2023-09-19
Enamine
EN300-1814709-0.05g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
0.05g
$1008.0 2023-09-19
Enamine
EN300-1814709-2.5g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
2.5g
$2351.0 2023-09-19
Enamine
EN300-1814709-5g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
5g
$3479.0 2023-09-19
Enamine
EN300-1814709-0.5g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
0.5g
$1152.0 2023-09-19
Enamine
EN300-1814709-0.1g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
0.1g
$1056.0 2023-09-19
Enamine
EN300-1814709-10.0g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
10g
$6390.0 2023-05-23
Enamine
EN300-1814709-5.0g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
5g
$4309.0 2023-05-23
Enamine
EN300-1814709-10g
5-methoxy-2-[(piperidin-3-yl)methyl]pyridine
1888851-18-0
10g
$5159.0 2023-09-19

5-methoxy-2-(piperidin-3-yl)methylpyridine 関連文献

5-methoxy-2-(piperidin-3-yl)methylpyridineに関する追加情報

Introduction to 5-methoxy-2-(piperidin-3-yl)methylpyridine (CAS No. 1888851-18-0)

5-methoxy-2-(piperidin-3-yl)methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1888851-18-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule, featuring a pyridine core substituted with a methoxy group and a piperidine moiety, has garnered attention due to its structural versatility and potential biological activity. The compound's unique scaffold makes it a valuable intermediate in the synthesis of more complex pharmacophores, particularly in the development of novel therapeutic agents.

The pyridine ring, a cornerstone in medicinal chemistry, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. The presence of the methoxy group at the 5-position enhances lipophilicity while maintaining metabolic stability, making it an attractive feature for drug design. Additionally, the piperidin-3-ylmethyl substituent introduces a nitrogen-rich moiety that can modulate pharmacokinetic properties and improve binding affinity to biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-methoxy-2-(piperidin-3-yl)methylpyridine and its derivatives. Research has demonstrated that this compound exhibits promising activity in several disease models, including central nervous system (CNS) disorders and inflammatory conditions. The nitrogen-rich piperidine group is particularly noteworthy, as it is frequently employed in the design of drugs targeting neurotransmitter systems. For instance, studies have shown that derivatives of this scaffold may have implications in modulating dopamine and serotonin pathways, which are critical in conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 5-methoxy-2-(piperidin-3-yl)methylpyridine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include nucleophilic substitution reactions to introduce the piperidine moiety followed by functional group modifications to achieve the desired methoxy substitution. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for further medicinal chemistry investigations.

One of the most compelling aspects of 5-methoxy-2-(piperidin-3-yl)methylpyridine is its potential as a building block for drug development. Pharmaceutical companies and academic institutions have leveraged this scaffold to create libraries of analogs with tailored biological properties. By systematically modifying substituents on the pyridine and piperidine rings, researchers can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. This approach has led to several high-profile drug candidates that are currently undergoing preclinical or clinical evaluation.

The compound's structural features also make it an interesting candidate for exploring new therapeutic modalities. For example, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Furthermore, its interaction with various biological targets opens avenues for developing treatments against a wide range of diseases. As computational chemistry and high-throughput screening technologies continue to advance, the identification of new derivatives with enhanced efficacy and reduced side effects is becoming increasingly feasible.

In conclusion,5-methoxy-2-(piperidin-3-yl)methylpyridine (CAS No. 1888851-18-0) represents a compelling target for further research in pharmaceutical chemistry. Its unique structural attributes, combined with promising preliminary biological data, position it as a key intermediate in the quest for novel therapeutics. As our understanding of disease mechanisms evolves and synthetic techniques improve, compounds like this will continue to play a pivotal role in shaping the future of medicine.

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